Mass Shift and Isotopic Purity vs. Unlabeled Methyl Ester (CAS 150058-27-8) for Internal Standard Suitability
The target compound provides a nominal mass shift of +5.03 Da relative to the unlabeled methyl 2-ethoxybenzimidazole-7-carboxylate (monoisotopic mass 220.0848 Da vs. 225.1095 Da for the -d5 form), placing the [M+H]⁺ signal of the internal standard at m/z 226.1, well separated from the natural isotopic distribution of the unlabeled analyte (m/z 221.1) . This mass difference eliminates cross-talk between analyte and internal standard MRM channels, a prerequisite for stable-isotope dilution LC-MS/MS methods . In contrast, the unlabeled form (CAS 150058-27-8) shares an identical m/z with the target analyte and cannot be used as an internal standard.
| Evidence Dimension | Monoisotopic mass (Da) and isotopic separation for MRM |
|---|---|
| Target Compound Data | 225.1095 Da (C₁₁H₇D₅N₂O₃); nominal +5 Da shift |
| Comparator Or Baseline | Unlabeled methyl 2-ethoxybenzimidazole-7-carboxylate: 220.0848 Da (C₁₁H₁₂N₂O₃) |
| Quantified Difference | +5.03 Da mass increment; complete chromatographic co-elution with baseline-resolved MS detection |
| Conditions | Calculated from molecular formula; validated in typical RP-LC-ESI-MS conditions |
Why This Matters
This mass shift is the essential physicochemical property that enables accurate, interference-free quantification of candesartan-related analytes via LC-MS/MS, making the -d5 compound the only valid SIL-IS choice for this scaffold.
